![molecular formula C16H17N3O2 B5713929 1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5713929.png)
1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole, commonly known as EBT, is a benzotriazole derivative that has gained significant attention in scientific research due to its unique properties and potential applications. EBT is widely used in various fields, including material science, analytical chemistry, and biochemistry, due to its excellent photostability and UV-absorbing properties.
Mechanism of Action
The mechanism of action of EBT is based on its ability to absorb UV radiation and dissipate the absorbed energy as heat. EBT absorbs UV radiation in the range of 300-400 nm and undergoes a photochemical reaction to form a triplet state. The triplet state of EBT can interact with other molecules, such as oxygen, to produce reactive oxygen species (ROS) that can damage biomolecules. This property of EBT has been exploited in photodynamic therapy, where EBT is used as a photosensitizer to induce cell death in cancer cells.
Biochemical and Physiological Effects
EBT has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that EBT can induce DNA damage and apoptosis in cancer cells. In vivo studies have shown that EBT can reduce the growth of tumors in animal models and improve the survival rate of animals with cancer. EBT has also been shown to have anti-inflammatory and antioxidant properties that can protect cells from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
EBT has several advantages for lab experiments, including its excellent photostability, high purity, and low toxicity. EBT is also easy to synthesize and can be used in a wide range of applications. However, EBT has some limitations, including its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy. EBT also has a relatively short half-life in vivo, which can limit its therapeutic potential.
Future Directions
For EBT research include the development of new derivatives and the application of EBT in the development of new therapeutic agents and materials.
Synthesis Methods
The synthesis of EBT involves the reaction of 2-(2-ethoxyphenoxy)ethylamine with 1,2,3-benzotriazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds under mild conditions and yields EBT as a white crystalline solid in high purity.
Scientific Research Applications
EBT has been extensively used in scientific research due to its unique properties. In material science, EBT is used as a photostabilizer and UV-absorbing agent in various polymers, coatings, and paints. In analytical chemistry, EBT is used as a fluorescent probe for the detection of metal ions and as a chromogenic agent for the determination of hydrogen peroxide. In biochemistry, EBT is used as a photosensitizer for photodynamic therapy and as a fluorescent probe for the detection of biomolecules.
properties
IUPAC Name |
1-[2-(2-ethoxyphenoxy)ethyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-20-15-9-5-6-10-16(15)21-12-11-19-14-8-4-3-7-13(14)17-18-19/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFRHVQCJIXDPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole |
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